Cas no 2171158-49-7 ((2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid)
L'(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid è un composto chirale utilizzato nella sintesi peptidica, particolarmente apprezzato per la sua elevata purezza stereochimica e stabilità. La presenza del gruppo Fmoc (9-fluorenilmetossicarbonile) conferisce una protezione efficace dell'amino gruppo durante le reazioni di accoppiamento, facilitando la sintesi di peptidi complessi. La struttura con gruppi fenilico e isobutilico migliora la solubilità in solventi organici polari, ottimizzando le condizioni di reazione. Questo derivato dell'acido fenilacetico è ideale per applicazioni in chimica combinatoria e nello sviluppo di farmaci, grazie alla sua capacità di mantenere l'integrità stereochimica in condizioni di reazione variabili.

2171158-49-7 structure
Nome del prodotto:(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid
(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid
- (2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid
- 2171158-49-7
- EN300-1482153
-
- Inchi: 1S/C28H28N2O5/c1-17(2)24(26(31)29-25(27(32)33)18-10-4-3-5-11-18)30-28(34)35-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,17,23-25H,16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t24-,25-/m1/s1
- Chiave InChI: VHUUYIZWPWKKSX-JWQCQUIFSA-N
- Sorrisi: O(C(N[C@@H](C(N[C@@H](C(=O)O)C1C=CC=CC=1)=O)C(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 472.19982200g/mol
- Massa monoisotopica: 472.19982200g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 9
- Complessità: 728
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 105Ų
(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1482153-5000mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 5000mg |
$2235.0 | 2023-09-28 | ||
Enamine | EN300-1482153-2500mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 2500mg |
$1509.0 | 2023-09-28 | ||
Enamine | EN300-1482153-500mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 500mg |
$739.0 | 2023-09-28 | ||
Enamine | EN300-1482153-1.0g |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1482153-100mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 100mg |
$678.0 | 2023-09-28 | ||
Enamine | EN300-1482153-250mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 250mg |
$708.0 | 2023-09-28 | ||
Enamine | EN300-1482153-1000mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 1000mg |
$770.0 | 2023-09-28 | ||
Enamine | EN300-1482153-50mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 50mg |
$647.0 | 2023-09-28 | ||
Enamine | EN300-1482153-10000mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 10000mg |
$3315.0 | 2023-09-28 |
(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid Letteratura correlata
-
1. Back matter
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
2171158-49-7 ((2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid) Prodotti correlati
- 898413-92-8(4-nitro-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)
- 1792190-70-5(tert-butyl cis-3-amino-4-methylpiperidine-1-carboxylate)
- 2248361-93-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate)
- 3265-29-0(3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one)
- 2216747-07-6((3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride)
- 1019123-36-4(3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid)
- 905680-44-6(4-benzyl(methyl)sulfamoyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide)
- 1806319-74-3(Ethyl 5-cyano-3-methylpicolinate)
- 1806509-97-6(Ethyl 4-(2-bromopropanoyl)-2-hydroxybenzoate)
- 1006523-68-7(4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
